Cas no 28812-09-1 (7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl)
![7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl structure](https://es.kuujia.com/scimg/cas/28812-09-1x500.png)
28812-09-1 structure
Nombre del producto:7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl
Número CAS:28812-09-1
MF:C24H26O7
Megavatios:426.459047794342
CID:278832
7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl Propiedades químicas y físicas
Nombre e identificación
-
- 2-Butenoic acid,2-methyl-,7,8-dihydro-8,8-dimethyl-7-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-ylester, (2Z)- (9CI)
- 2-Butenoic acid,2-methyl-,7,8-dihydro-8,8-dimethyl-7-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-6
- 2-Butenoicacid, 2-methyl-,7,8-dihydro-8,8-dimethyl-7-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-ylester, (Z)-
- 2H,6H-Benzo[1,2-b:5,4-b']dipyran, 2-butenoicacid deriv.
- Andelin
- Crotonic acid, 2-methyl-, 6-ester with7,8-dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one3-methylcrotonate, (Z)-(-)- (8CI)
- CID 101306694
- [Z,(-)]-2-Methyl-2-butenoic acid 7,8-dihydro-8,8-dimethyl-7-[(3-methyl-1-oxo-2-butenyl)oxy]-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-yl ester
- 7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl
-
- Renchi: 1S/C24H26O7/c1-7-14(4)23(27)30-21-16-11-15-8-9-19(25)28-17(15)12-18(16)31-24(5,6)22(21)29-20(26)10-13(2)3/h7-12,21-22H,1-6H3/b14-7-
- Clave inchi: MUBXKIDUHCCWJE-AUWJEWJLSA-N
- Sonrisas: O1C2C=C3C(C=CC(=O)O3)=CC=2C(C(C1(C)C)OC(/C=C(\C)/C)=O)OC(/C(=C\C)/C)=O
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 31
- Cuenta de enlace giratorio: 6
- Complejidad: 831
- Superficie del Polo topológico: 88.1
7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'S,4'R)-form, 4'-O-(3-Methyl-2-butenoyl), 3'-angeloyl Literatura relevante
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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